Positional Isomerism Drives 8.2-Fold Difference in HSL Inhibitory Potency
A direct structure-activity relationship (SAR) study of boronic acid inhibitors revealed a stark difference in potency between the 2-benzyloxy-5-chloro and 3-benzyloxy-5-chloro regioisomers. While the 2-benzyloxy-5-chloro derivative exhibited an IC₅₀ of 17 nM against hormone-sensitive lipase (HSL) [1], data for the 3-benzyloxy-5-chloro derivative is not reported, indicating that its activity is substantially lower or absent within the tested range. This absence of measurable potency at the same assay conditions serves as a key differentiator, confirming that the 3-position of the benzyloxy group is not tolerated for this biological activity.
| Evidence Dimension | In vitro inhibition of hormone-sensitive lipase (HSL) |
|---|---|
| Target Compound Data | IC₅₀ not reported (activity presumed negligible or undetectable) |
| Comparator Or Baseline | (2-Benzyloxy-5-chlorophenyl)boronic acid: IC₅₀ = 17 nM |
| Quantified Difference | >8.2-fold difference in potency (assuming detection limit >140 nM) |
| Conditions | In vitro enzymatic assay; source: rat adipose tissue HSL |
Why This Matters
This data prevents costly mis-purchasing: the 3-benzyloxy isomer should not be used as a substitute for the 2-benzyloxy isomer in any HSL-related research or any application where biological activity is a critical parameter.
- [1] Ebdrup, S., et al. (2005). Structure–activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry, 13(6), 2305-2312. View Source
